molecular formula C8H5Br2F B1354204 1-(2,2-Dibromovinyl)-4-fluorobenzene CAS No. 159957-00-3

1-(2,2-Dibromovinyl)-4-fluorobenzene

Cat. No.: B1354204
CAS No.: 159957-00-3
M. Wt: 279.93 g/mol
InChI Key: VYVSCVFABZOIEF-UHFFFAOYSA-N
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Description

1-(2,2-Dibromovinyl)-4-fluorobenzene is an organic compound characterized by the presence of a dibromovinyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Dibromovinyl)-4-fluorobenzene can be synthesized through a multi-step process involving the bromination of 4-fluorostyrene. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to achieve the desired dibromovinyl substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dibromovinyl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

1-(2,2-Dibromovinyl)-4-fluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dibromovinyl)-2-fluorobenzene
  • 1-(2,2-Dibromovinyl)-3-fluorobenzene
  • 1-(2,2-Dibromovinyl)-4-chlorobenzene

Uniqueness

1-(2,2-Dibromovinyl)-4-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical behaviors compared to its analogs .

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVSCVFABZOIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466637
Record name 1-(2,2-dibromovinyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159957-00-3
Record name 1-(2,2-dibromovinyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro benzaldehyde (1.23 g, 0.00995 mol) was dissolved in DCM (120 mL). Carbon tetrabromide (6.6 g, 0.0199 mol) and triphenylphosphine (10.42 g, 0.0398 mol) were added. The mixture was stirred at RT for 3 h. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified through column chromatography (100% pentane in silica 100-200 mesh, Diameter of column—5.0 cm, height of silica—approx. 5 inch) to provide the desired compound as a yellow colored oil (1.1 g, 44% yield).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
10.42 g
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromovinyl)-4-fluorobenzene
Reactant of Route 2
1-(2,2-Dibromovinyl)-4-fluorobenzene

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